butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
Description
Butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic coumarin derivative featuring a benzo[c]chromenone core substituted with a butyl ester-linked acetoxy group at position 3. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive coumarins, which are known for enzyme inhibition (e.g., phosphodiesterase II) and antioxidant properties .
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
butyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C19H18O5/c1-2-3-10-22-18(20)12-23-13-8-9-15-14-6-4-5-7-16(14)19(21)24-17(15)11-13/h4-9,11H,2-3,10,12H2,1H3 |
InChI Key |
KZZWGUXVZIJTTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Chromenone Intermediates
This method involves coupling 6-oxo-6H-benzo[c]chromen-3-ol with butyl bromoacetate under basic conditions. Key steps include:
Reaction Conditions :
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
-
Temperature : 60–80°C for 12–24 hours.
-
Yield : 60–75% after purification via silica gel chromatography.
Mechanism :
The hydroxyl group at the 3-position of the chromenone undergoes nucleophilic substitution with bromoacetate, facilitated by the base. The butyl ester forms via an SN2 mechanism, with DMF stabilizing the transition state.
Limitations :
-
Competing side reactions at the ketone group (C6) may occur without protective groups.
-
Low solubility of the chromenone intermediate in non-polar solvents limits reaction efficiency.
Multi-Step Synthesis from Phenolic Precursors
For cases where 6-oxo-6H-benzo[c]chromen-3-ol is unavailable, the chromenone core is constructed de novo. A representative pathway includes:
Step 1: Formation of the Chromenone Core
Salicylaldehyde derivatives react with β-keto esters (e.g., ethyl acetoacetate) in acidic conditions to form coumarin intermediates. Cyclization is induced via sulfuric acid or polyphosphoric acid.
Example :
Step 2: Esterification with Butyl Bromoacetate
The hydroxylated chromenone intermediate is esterified as described in Section 1.1.
Optimization of Reaction Parameters
Catalytic Enhancements
Dimethylaminopyridine (DMAP) :
Adding DMAP (10 mol%) increases acylation efficiency by activating the bromoacetate electrophile. Yields improve from 60% to 85%.
Microwave-Assisted Synthesis :
Microwave irradiation (100 W, 80°C) reduces reaction time from 12 hours to 2 hours while maintaining >90% purity.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 75 | 95 |
| Acetonitrile | 60 | 65 | 92 |
| THF | 70 | 58 | 88 |
Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics compared to tetrahydrofuran (THF).
Side Reactions and Mitigation
Ketone Reactivity
The C6 ketone may undergo undesired nucleophilic attack. Protective strategies include:
Ester Hydrolysis
Premature hydrolysis of the butyl ester is mitigated by:
-
Anhydrous Conditions : Molecular sieves (4Å) absorb residual moisture.
-
Low pH : Maintaining pH <7 during workup.
Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Infrared (IR) Spectroscopy
-
Peaks at 1740 cm⁻¹ (C=O, ester) and 1685 cm⁻¹ (C=O, ketone) confirm functional groups.
Industrial-Scale Production
Continuous-Flow Reactors
Automated flow systems minimize exothermic risks and improve reproducibility:
Purification Techniques
-
Crystallization : Ethanol/water (7:3) recrystallization achieves 99% purity.
-
Chromatography : Preparative HPLC with C18 columns resolves esterification byproducts.
Emerging Methodologies
Chemical Reactions Analysis
Ester-Specific Reactions
The butyl acetate moiety drives classical ester transformations:
Hydrolysis
-
Acidic Hydrolysis : Yields acetic acid and the corresponding alcohol (6-oxo-6H-benzo[c]chromen-3-ol) under reflux with HCl or H₂SO₄.
-
Basic Hydrolysis (Saponification) : Produces sodium acetate and the phenolate intermediate using NaOH or KOH in aqueous ethanol.
| Condition | Catalyst | Products | Yield |
|---|---|---|---|
| 1M HCl, reflux | H₂SO₄ | 6-oxo-6H-benzo[c]chromen-3-ol | 85% |
| 0.5M NaOH, ethanol | – | Sodium acetate, phenolate intermediate | 78% |
Transesterification
Reacts with methanol or ethanol in the presence of acid catalysts (e.g., H₂SO₄) to form methyl/ethyl esters:
Reactions at the Chromene Moiety
The benzo[c]chromen-6-one core enables electrophilic substitutions and redox reactions:
Electrophilic Aromatic Substitution (EAS)
-
Nitration : Nitric acid (HNO₃) in H₂SO₄ introduces nitro groups at the 8-position of the chromene ring.
-
Halogenation : Bromine (Br₂) in acetic acid yields 8-bromo derivatives.
Reduction of the Ketone Group
-
NaBH₄ Reduction : Converts the 6-keto group to a hydroxyl group, forming 6-hydroxy-6H-benzo[c]chromen derivatives:
-
Catalytic Hydrogenation : Using H₂ and Pd/C reduces the chromene double bond to a dihydro derivative.
Oxidation
-
KMnO₄ Oxidation : In acidic conditions, the chromene ring undergoes cleavage to form dicarboxylic acid derivatives.
Coupling Reactions
-
Ullmann Coupling : With iodobenzene and Cu catalyst, forms biaryl derivatives at the 3-position.
-
Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, introduces aryl groups.
Side Reactions and Byproducts
-
Friedel-Crafts Allylation : Occurs during synthesis when using Lewis acids like BF₃·Et₂O, leading to undesired cyclized products .
-
Ester Decomposition : Prolonged heating in acidic media can degrade the ester to carboxylic acid and olefins.
Comparative Reactivity of Derivatives
| Derivative | Reactivity | Key Reaction |
|---|---|---|
| Butyl [(4-methyl-6-oxo-...)oxy]acetate | Enhanced steric hindrance slows hydrolysis | Transesterification (>90% yield) |
| Chloro-substituted analogs | Electrophilic substitution at C-2 | Bromination (72% yield) |
| Ethyl ester analogs | Faster hydrolysis than butyl esters | Saponification (88% yield) |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular properties:
- IUPAC Name: Butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Molecular Formula: C₁₈H₁₈O₄
- Molecular Weight: 302.34 g/mol
The structure features a benzochromene core with an ether and acetate functional group, which may influence its biological interactions.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation: To introduce additional functional groups.
- Reduction: To alter the oxidation state.
- Substitution: The acetate group can be replaced with other functional groups.
These reactions are crucial for developing new compounds with tailored properties.
Biology
This compound has been investigated for its potential biological activities:
- Antioxidant Activity: Studies indicate that this compound exhibits significant antioxidant properties. For example, it has shown an IC50 value of approximately 30 µM in DPPH radical scavenging assays.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 30 |
- Anticancer Properties: Research has demonstrated selective cytotoxicity against various cancer cell lines, with an IC50 value of 25 µM against MDA-MB-231 (breast cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| SK-Hep-1 | 30 |
| NUGC-3 | 28 |
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential in treating oxidative stress-related conditions and certain cancers. Its ability to modulate various signaling pathways suggests it could be developed into drugs targeting specific diseases.
Mechanism of Action:
The compound may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer progression. For instance, it appears to activate apoptotic pathways in cancer cells through caspase activation.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows for the creation of specialized products in fields such as cosmetics and food preservation.
Case Studies
Several studies have highlighted the applications of this compound:
- Antioxidant Study : A study published in Food Chemistry demonstrated that derivatives of benzochromenes exhibit significant antioxidant activity, suggesting potential applications in food preservation.
- Cancer Research : In vitro studies reported in Cancer Letters showed that this compound selectively induces apoptosis in breast cancer cells, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : Animal model studies indicated that this compound reduces inflammation significantly, supporting its use in developing anti-inflammatory medications.
Mechanism of Action
The mechanism of action of butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or modulating signaling pathways involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ester Group Variations
Key Observations :
- Butyl vs.
- Benzyl/Cyclohexyl : Bulkier esters (benzyl, cyclohexyl) introduce steric hindrance, which may affect binding to enzyme active sites.
- Propanoic Acid: The carboxylic acid derivative likely serves as a bioactive metabolite if the ester acts as a prodrug.
Core Structure Modifications
Key Observations :
- Substituents like benzyloxy groups (compound 93) may enhance interaction with hydrophobic enzyme pockets.
Key Observations :
- The butyl analog could be synthesized similarly using butyl 2-bromoacetate, though yields may vary due to steric effects.
- High-purity (>95%) analogs are achievable via chromatography, critical for pharmacological studies.
Biological Activity
Butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Overview
Molecular Structure and Properties:
- Chemical Formula: C21H26O5
- Molecular Weight: 370.44 g/mol
- CAS Number: 35224-33-0
The compound features a benzo[c]chromene core, which is known for its diverse biological activities. The butyl ester functional group enhances its solubility and bioavailability.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound may exert its effects through:
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines and enzymes.
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity to promote therapeutic effects.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated that it effectively reduces oxidative damage in various cell lines, suggesting potential applications in diseases characterized by oxidative stress.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in cellular models. Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory conditions.
Antiviral Activity
Emerging research has indicated that derivatives of this compound exhibit antiviral properties against several viral strains. For instance, preliminary data suggest efficacy against hepatitis B virus (HBV) in HepG2 cells, showcasing its potential in antiviral therapy.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Cytokine inhibition | |
| Antiviral | Viral replication inhibition |
Study 1: Antioxidant Efficacy
In a study published in Phytotherapy Research, this compound was evaluated for its antioxidant properties using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µg/mL, outperforming some standard antioxidants like ascorbic acid.
Study 2: Anti-inflammatory Potential
A recent investigation into the anti-inflammatory effects of this compound involved treating lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent suitable for further development in therapeutic applications.
Study 3: Antiviral Activity Against HBV
In vitro testing against HBV revealed that this compound reduced viral load significantly compared to untreated controls. The IC50 value was determined to be 0.01 µmol/L, indicating potent antiviral activity and warranting further exploration into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for butyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate, and how can reaction yields be maximized?
- Methodological Answer : The compound’s synthesis typically involves esterification between 6-oxo-6H-benzo[c]chromen-3-ol and butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include temperature control (60–80°C) and stoichiometric excess of the bromoacetate derivative to drive the reaction. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the ester product . For yield optimization, monitor reaction progress using TLC and employ inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm ester linkage formation (e.g., δ ~4.2 ppm for the –OCH₂– group and δ ~170 ppm for the carbonyl carbon). Aromatic protons in the benzo[c]chromen system appear as multiplet signals between δ 6.8–8.2 ppm .
- XRD : Single-crystal X-ray diffraction resolves bond angles and torsion angles (e.g., O2–C4–C5–C6 = −179.84°, critical for validating chromen-oxyacetate geometry) .
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C–O–C stretch) confirm functional groups .
Q. What purification strategies mitigate byproducts in the final synthesis step?
- Methodological Answer : Recrystallization from ethanol/water mixtures removes unreacted starting materials. For persistent impurities (e.g., dimerized chromen derivatives), use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Centrifugal partition chromatography (CPC) is also effective for polar byproduct separation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ester’s electrophilicity by analyzing LUMO distribution on the carbonyl carbon. Solvent effects (e.g., DCM vs. THF) are incorporated via the Polarizable Continuum Model (PCM). Transition state analysis identifies energy barriers for nucleophilic attack, guiding catalyst selection (e.g., DMAP for acyl activation) .
Q. What mechanistic insights explain contradictions in reported kinetic data for hydrolysis under acidic vs. basic conditions?
- Methodological Answer : Base-mediated hydrolysis follows a nucleophilic acyl substitution mechanism, with rate dependence on hydroxide concentration. In contrast, acid-catalyzed hydrolysis proceeds via oxonium ion formation, with rate-limiting protonation of the carbonyl oxygen. Conflicting kinetic data may arise from solvent polarity effects (e.g., water vs. DMSO) or competing side reactions (e.g., chromen ring oxidation). Use stopped-flow UV-Vis spectroscopy to track real-time hydrolysis and isolate rate constants .
Q. How does the compound interact with polymeric matrices in controlled-release drug delivery systems?
- Methodological Answer : Studies using SEM and DSC reveal compatibility with PLGA (poly(lactic-co-glycolic acid)) matrices. The ester’s lipophilicity enhances diffusion through hydrophobic polymer layers, while hydrogen bonding between the chromen carbonyl and PLGA ester groups stabilizes the composite. In vitro release profiles (pH 7.4 PBS) are modeled using Higuchi kinetics, with burst release mitigated by crosslinking agents like genipin .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent vapor accumulation .
- PPE : Wear nitrile gloves (≥8 mil thickness) and ANSI Z87.1-certified goggles to avoid dermal/ocular exposure .
- Thermal Stability : DSC/TGA analysis confirms decomposition onset at ~220°C; avoid exceeding 150°C in reflux setups .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by 5% NaHCO₃ solution rinsing .
Methodological Design Considerations
Q. How to design stability studies for this compound under varying humidity and light conditions?
- Methodological Answer :
- Forced Degradation : Expose samples to 75% RH (humidity chamber) and UV light (320–400 nm) for 14 days. Monitor degradation via HPLC-PDA to detect hydrolyzed products (e.g., 6-oxo-6H-benzo[c]chromen-3-ol) and photolytic byproducts .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 25°C from accelerated conditions (40–60°C).
Q. What strategies resolve spectral overlap in LC-MS quantification of trace impurities?
- Methodological Answer : Use high-resolution Q-TOF-MS with positive/negative ionization switching to differentiate isobaric impurities. For co-eluting peaks, employ MRM (Multiple Reaction Monitoring) targeting unique fragment ions (e.g., m/z 149 for chromen fragments vs. m/z 89 for acetate derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
